cis-Piperidine-2,6-dicarboxylic acid dimethyl ester

Übersicht

Beschreibung

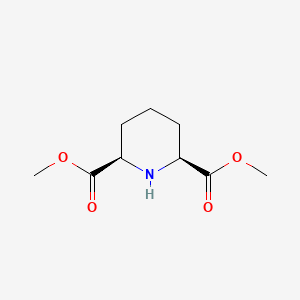

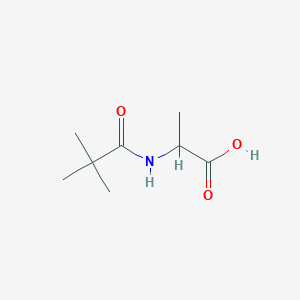

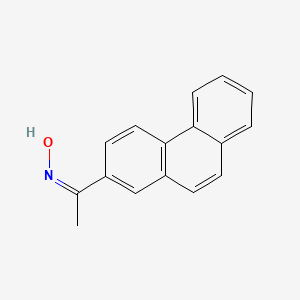

“Cis-Piperidine-2,6-dicarboxylic acid dimethyl ester” is a chemical compound with the CAS Number: 59234-46-7 . It has a molecular weight of 201.22 and its IUPAC name is dimethyl (2R,6S)-2,6-piperidinedicarboxylate . It is a white solid .

Synthesis Analysis

A divergent, new, and highly stereoselective synthesis of cis-2,6-disubstituted piperidine natural products including isosolenopsins, deoxocassine, and spectaline was achieved from chiral aziridine decorated with appropriate alkyl chains for isosolenopsins or alkynyl groups for deoxocassine and spectaline at C2 .Molecular Structure Analysis

The molecular structure of “cis-Piperidine-2,6-dicarboxylic acid dimethyl ester” is represented by the linear formula: C9H15NO4 . The Inchi Code for this compound is 1S/C9H15NO4/c1-13-8(11)6-4-3-5-7(10-6)9(12)14-2/h6-7,10H,3-5H2,1-2H3/t6-,7+ .Chemical Reactions Analysis

“Cis-Piperidine-2,6-dicarboxylic acid dimethyl ester” may be used for the preparation of four new zincates and one new magnesiate . The characteristic feature of this synthesis is one-pot sequential reactions under atmospheric hydrogen including the reduction of alkyne (for deoxocassine and spectaline), reductive ring-opening of aziridine, debenzylation, and intramolecular reductive amination in high yields .Physical And Chemical Properties Analysis

“Cis-Piperidine-2,6-dicarboxylic acid dimethyl ester” is a white solid . It has a molecular weight of 201.22 and its IUPAC name is dimethyl (2R,6S)-2,6-piperidinedicarboxylate .Wissenschaftliche Forschungsanwendungen

- NMDA Receptor Modulation : Cis-piperidine-2,6-dicarboxylic acid derivatives have been investigated as non-specific antagonists of NMDA (N-methyl-D-aspartate) receptors . These receptors play a crucial role in synaptic plasticity and excitatory neurotransmission.

- Stereo-Selective Synthesis : The stereospecific synthesis of trans-(2S,6S)-teneraic acid (a derivative of cis-piperidine-2,6-dicarboxylic acid) has been achieved using regiospecific anodic oxidation and cobalt-catalyzed carbonylation . This method provides a convenient route to obtain this specific stereoisomer.

- Dihydrodipipecolinate Synthase Inhibition : Teneraic acid derivatives exhibit biological activity, including inhibition of dihydrodipipecolinate synthase . Researchers explore their potential as leads for novel drugs.

- Red Algae-Derived Compounds : Teneraic acid was originally isolated from the red alga Porphyra tenera . Further studies focus on its biosynthesis, ecological role, and potential ecological interactions.

Neuropharmacology and Neuroprotection

Chemical Synthesis and Catalysis

Biological Activity and Drug Development

Natural Product Isolation and Characterization

Wirkmechanismus

Target of Action

The primary targets of cis-Piperidine-2,6-dicarboxylic acid dimethyl ester are the NMDA, AMPA, and kainate ionotropic receptors . These receptors play a crucial role in the transmission of excitatory signals in the nervous system.

Mode of Action

cis-Piperidine-2,6-dicarboxylic acid dimethyl ester acts as a non-specific antagonist of NMDA, AMPA, and kainate ionotropic receptors . This means it binds to these receptors and inhibits their function. Additionally, it acts as a partial agonist for NMDA receptors

Biochemical Pathways

By blocking the NMDA, AMPA, and kainate receptors, cis-Piperidine-2,6-dicarboxylic acid dimethyl ester inhibits the general excitatory synaptic transmissions . This can affect various biochemical pathways downstream, particularly those involved in neural signaling and synaptic plasticity.

Result of Action

The molecular and cellular effects of cis-Piperidine-2,6-dicarboxylic acid dimethyl ester’s action primarily involve the modulation of neural signaling. By acting as an antagonist and partial agonist at different receptors, it can modulate the excitatory signals in the nervous system .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

dimethyl (2R,6S)-piperidine-2,6-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-13-8(11)6-4-3-5-7(10-6)9(12)14-2/h6-7,10H,3-5H2,1-2H3/t6-,7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTBPRDQEECCDNY-KNVOCYPGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCC(N1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CCC[C@H](N1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-Piperidine-2,6-dicarboxylic acid dimethyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(6-Methoxy-naphthalen-1-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B3370950.png)

![2-Chloro-7,8,9,10-tetrahydro-5H-cyclohepta[b]indol-6-one](/img/structure/B3370995.png)